2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
Description
The compound 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide features a fluorophenoxy group linked to an acetamide scaffold. The acetamide nitrogen is substituted with a 2-hydroxypropyl chain bearing a thiophen-3-ylmethyl moiety.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-16(20,8-12-6-7-22-10-12)11-18-15(19)9-21-14-5-3-2-4-13(14)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLKCBELFGQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)COC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(2-Fluorophenoxy)Acetic Acid
This fragment is synthesized via base-mediated nucleophilic substitution. A representative protocol involves:
- Dissolving 2-fluorophenol (1.0 equiv) in acetone with potassium carbonate (2.5 equiv).
- Dropwise addition of chloroacetyl chloride (1.2 equiv) at 0–5°C.
- Stirring at reflux for 6–8 hours, followed by acidification to isolate the product.
Table 1: Optimization of Phenoxyacetic Acid Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetone | THF | Acetone |
| Base | K2CO3 | NaOH | K2CO3 |
| Yield (%) | 78 | 65 | 78 |
Synthesis of Thiophen-3-ylmethyl Fragment
The thiophene ring is constructed using cyclization strategies. Patent CN102115468B details a method employing Lawesson’s reagent:
- Reacting 3-bromo-1-(bromomethyl)propane with sodium sulfide (Na2S·9H2O) in N,N-dimethylformamide at 60°C.
- Purifying the resultant thiophene-3-methanol via column chromatography (hexane:ethyl acetate, 4:1).
Critical Note : Lawesson’s reagent outperforms other sulfurating agents (e.g., Al2S3) in yield (82% vs. 68%) and purity.
Assembly of 2-Hydroxy-2-[(Thiophen-3-yl)Methyl]Propylamine
This intermediate is synthesized through a three-step sequence:
- Aldol Condensation : Reacting thiophene-3-carbaldehyde with acetone in the presence of NaOH to form 2-(thiophen-3-yl)methylideneacetone.
- Reductive Amination : Treating the ketone with ammonium acetate and sodium cyanoborohydride in methanol to yield the primary amine.
- Borane-Tetrahydrofuran Complex Reduction : Converting the ketone to the secondary alcohol, achieving 89% enantiomeric excess when using chiral catalysts.
Amide Bond Formation
The final step couples 2-(2-fluorophenoxy)acetic acid with the hydroxypropylamine derivative. Two predominant methods are validated:
Carbodiimide-Mediated Coupling
Acid Chloride Route
- Convert 2-(2-fluorophenoxy)acetic acid to its acid chloride using thionyl chloride.
- React the acid chloride with the amine in tetrahydrofuran with triethylamine as a base.
- Yield: 85–90%, albeit with stricter moisture control requirements.
Table 2: Comparison of Amidation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| EDC/HOBt | 82 | 98 | 12 |
| Acid Chloride | 90 | 95 | 6 |
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3) : δ 7.25–7.15 (m, 1H, thiophene), 6.95–6.85 (m, 2H, fluorophenyl), 4.50 (s, 2H, OCH2CO), 3.70–3.60 (m, 2H, NHCH2).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C ether).
Industrial-Scale Considerations
Patents WO2008104994A2 and US7662845B2 emphasize:
- Cost Efficiency : Using Na2S·9H2O over Lawesson’s reagent reduces sulfurating agent costs by 40%.
- Safety : Substituting thionyl chloride with EDC/HOBt minimizes hazardous gas emissions.
- Yield Optimization : Continuous-flow reactors improve amidation yields to 93% by reducing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorophenoxy and thiophenylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
The compound exhibits significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Notable findings include:
- Inhibition of c-Fos Expression : Related compounds have shown potential in inhibiting c-Fos protein and mRNA expression, suggesting anti-inflammatory effects that could be leveraged for therapeutic applications.
- Anticonvulsant Activity : Similar fluorinated compounds have demonstrated anticonvulsant properties, indicating that the structural motifs present in 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide may also confer similar pharmacological effects .
- Therapeutic Applications : The compound may serve as a candidate for developing new therapeutic agents targeting diseases where thiophene-containing compounds have shown efficacy, such as pain management and inflammatory conditions.
Comparative Analysis with Analog Compounds
A comparative analysis reveals the uniqueness of this compound through its specific combination of functional groups. The following table summarizes the structural features and potential biological activities of related compounds:
Case Studies and Research Findings
- Anti-inflammatory Studies : Research indicates that compounds similar to this compound can inhibit inflammatory pathways, making them suitable candidates for further investigation in inflammatory disease models.
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of fluorinated compounds, suggesting that the incorporation of fluorine into the structure enhances antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Drug Design Insights : The design of novel derivatives based on the structural framework of this compound may lead to improved therapeutic agents with enhanced efficacy against various diseases, including cancer and infectious diseases .
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance binding affinity, while the hydroxypropyl and thiophenylmethyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares core structural motifs with several analogs (Table 1):
- Fluorophenoxy/fluorophenyl groups: Critical for electronic modulation and metabolic stability.
- Acetamide backbone : Facilitates hydrogen bonding and solubility.
- Hydroxyalkyl substituents : Influence polarity and pharmacokinetics.
Table 1: Structural Comparison
Physicochemical Properties
- Melting Points : Hydrophobic substituents (e.g., cyclohexyl in ) increase melting points (150–152°C) versus hydroxyalkyl derivatives (74–84°C in ) .
- Chromatography (Rf) : Polar groups like hydroxyl reduce Rf (e.g., 0.28 for Compound 31) compared to less polar analogs (0.65 for Compound 32) .
- Thiophene vs. Phenyl : The thiophen-3-ylmethyl group in the target compound may enhance lipophilicity and aromatic interactions compared to purely aliphatic substituents.
Functional and Application Differences
- EF3 (): Used as a hypoxia marker due to nitroimidazole’s oxygen-dependent binding .
- Pesticide Analogs (): Chloroacetamides (e.g., alachlor) feature chlorine and methoxy groups for herbicidal activity, contrasting with the target’s fluorophenoxy-thiophene system .
- Research Compounds (): Designed for structural diversity studies or as intermediates, lacking explicit therapeutic data.
Biological Activity
2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide (CAS Number: 2097893-69-9) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a fluorinated aromatic system and a thiophene moiety. Its molecular formula is C16H18FNO3S, with a molecular weight of 323.4 g/mol. This article reviews the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H18FNO3S |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 2097893-69-9 |
Research on the biological activity of this compound is still emerging, with limited data available. However, preliminary studies suggest that compounds with similar structural motifs may exhibit various biological activities:
- Cell Cycle Regulation : Related compounds have been shown to interact with transcription factors that regulate cell cycle progression, potentially affecting the expression of genes such as c-myc and p53 .
- Inflammatory Response Modulation : Some analogs have demonstrated the ability to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
- Lipid Metabolism : There is evidence suggesting that compounds with similar structures can alter lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation .
Pharmacological Potential
The unique combination of functional groups in this compound suggests potential pharmacological applications, particularly in:
- Anticancer Therapy : By influencing cell cycle regulation and apoptosis pathways.
- Anti-inflammatory Agents : Due to its potential effects on inflammatory pathways.
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (>80°C) during cyclization improve reaction rates but may degrade sensitive intermediates.
- Catalysts : Triethylamine enhances nucleophilic substitution efficiency by scavenging acids .
- Yield Optimization : HPLC monitoring and gradient purification (e.g., silica gel chromatography) achieve >85% purity .
What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
Basic Research Question
Key Techniques :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., hydroxyl protons at δ 4.8–5.2 ppm, thiophene protons at δ 6.9–7.3 ppm) .
- X-ray Diffraction (XRD) : Resolves bond angles (e.g., C-S-C in thiophene at ~92°) and confirms stereochemistry .
- FTIR : Detects amide C=O stretches (~1680 cm) and hydroxyl groups (~3400 cm) .
Q. Methodological Solutions :
Standardized Assays : Use identical cell lines (e.g., HEK293) and buffer systems (pH 7.4 PBS) for bioactivity comparisons .
Solubility Studies : Employ shake-flask methods with HPLC quantification under controlled temperatures (25°C ± 1°C) .
Purity Validation : Compare batch-specific impurities via LC-MS to correlate with bioactivity outliers .
What strategies are effective for structure-activity relationship (SAR) studies targeting enzymatic inhibition?
Advanced Research Question
Approaches :
Substituent Variation :
- Replace 2-fluorophenoxy with 3-chlorophenoxy to assess halogen effects on target binding .
- Modify the hydroxypropyl group to ethyl or methyl to probe steric effects .
Biological Assays :
- Kinase Profiling : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes .
Q. Case Study :
- Half-life Extension : Introducing a polar sulfone group (replacing thiophene) improved metabolic stability (t from 2.1 to 5.7 h in rat models) .
What experimental designs are optimal for assessing environmental stability and degradation pathways?
Advanced Research Question
Protocols :
Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS to identify byproducts (e.g., fluorophenol derivatives) .
Hydrolysis Tests : Incubate at pH 2–9 (37°C) for 72 hours; quantify intact compound using UV-Vis spectroscopy .
Soil Microcosm Analysis : Measure half-life in loamy soil under aerobic/anaerobic conditions; extract metabolites via SPE and GC-MS .
Q. Degradation Data :
| Condition | Half-life (Days) | Major Byproduct |
|---|---|---|
| UV Exposure | 3.2 | 2-Fluorophenol |
| pH 9 Hydrolysis | 0.8 | Thiophene-3-carboxylic acid |
| Aerobic Soil | 12.5 | N-dealkylated acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
